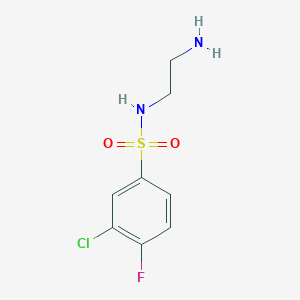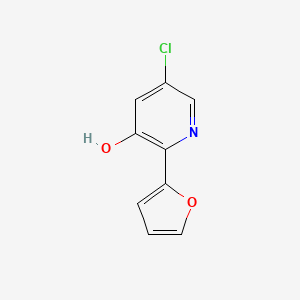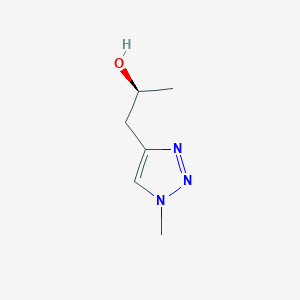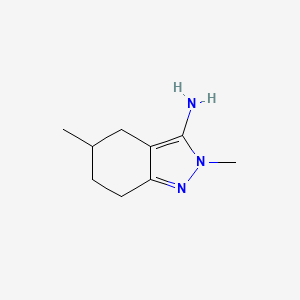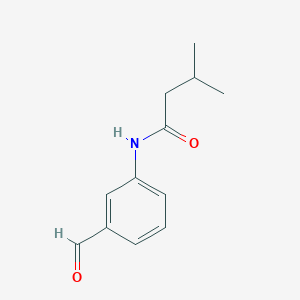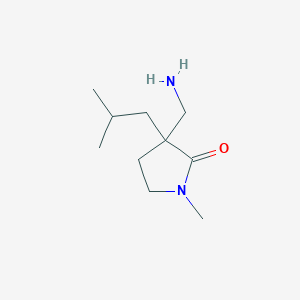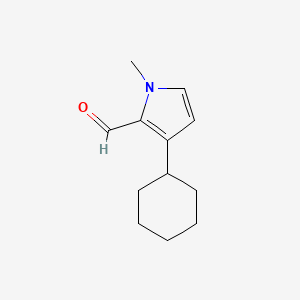
(2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid is an organic compound with a molecular formula of C10H9FO2 This compound is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and fluorinated reagents.
Condensation Reaction: The key step involves a condensation reaction between 3-methylbenzaldehyde and a fluorinated reagent, such as fluoromalonic acid, under basic conditions. This reaction forms the desired this compound.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives.
Substitution: Compounds with new functional groups replacing the fluorine atom.
Scientific Research Applications
(2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid involves its interaction with molecular targets and pathways in biological systems. The fluorine atom enhances the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, cinnamic acid, lacks the fluorine and methyl substitutions.
(2E)-3-(4-Fluoro-3-methylphenyl)prop-2-enoic acid: A similar compound with a different geometric isomerism (E instead of Z).
Methyl Cinnamate: A methyl ester derivative of cinnamic acid.
Uniqueness
(2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its hydrophobicity and binding interactions.
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
(Z)-2-fluoro-3-(3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)/b9-6- |
InChI Key |
BJXMJCMQMPRMTO-TWGQIWQCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C(=O)O)\F |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13210293.png)
![Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13210295.png)
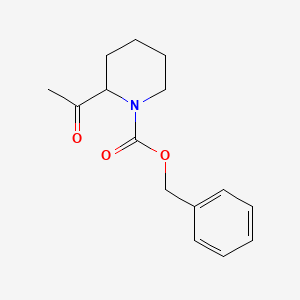
![1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13210299.png)
![(R)-(Benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonic acid](/img/structure/B13210309.png)
